SGC707

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SGC707 是一种有效、选择性且细胞活性的蛋白精氨酸甲基转移酶 3 (PRMT3) 的变构抑制剂。 PRMT3 是一种催化蛋白质中精氨酸残基非对称二甲基化的酶,在多种生物过程中发挥着至关重要的作用,包括核糖体生物合成和脂肪生成 .

作用机制

SGC707 通过结合 PRMT3 并抑制其甲基转移酶活性来发挥作用。 该化合物结合 PRMT3 上的变构位点,诱导酶的构象变化,阻止其催化精氨酸残基的甲基化 . 这种抑制导致靶蛋白甲基化减少,影响 PRMT3 调控的各种生物过程 .

生化分析

Biochemical Properties

1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea interacts with PRMT3, a protein that catalyzes the asymmetric dimethylation of arginine residues of various proteins . This interaction is allosteric, meaning it changes the activity of PRMT3 by binding to a site other than the active site .

Cellular Effects

The compound’s influence on cell function is primarily through its interaction with PRMT3. PRMT3 is essential for the maturation of ribosomes, may have a role in lipogenesis, and is implicated in several diseases . Therefore, the inhibition of PRMT3 by 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea can impact these cellular processes.

Molecular Mechanism

The molecular mechanism of action of 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea involves allosteric inhibition of PRMT3 . The compound binds to a site on PRMT3 that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity .

准备方法

SGC707 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产品在纯化和表征后获得 .

化学反应分析

SGC707 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可被氧化,导致氧化衍生物的形成。

还原: 该化合物也可以发生还原反应,导致分子还原形式。

取代: This compound 可以参与取代反应,其中分子上的官能团被其他基团取代。这些反应的常见试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂

科学研究应用

SGC707 具有广泛的科学研究应用,包括:

相似化合物的比较

SGC707 在其作为 PRMT3 的变构抑制剂的高选择性和效力方面是独一无二的。类似化合物包括:

属性

IUPAC Name |

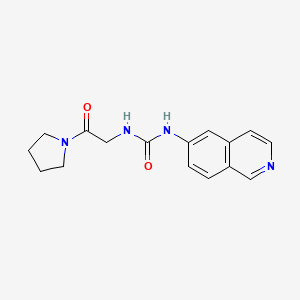

1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIDPTCQPIJYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea in the context of human protein arginine methyltransferase 3 (PRMT3)?

A1: While the abstract doesn't provide details about the compound's effects, the study itself focuses on characterizing the interaction between 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea and PRMT3. This suggests the compound might be a potential ligand, inhibitor, or substrate for this enzyme. [] Understanding how small molecules interact with PRMT3 is crucial because this enzyme plays a significant role in various cellular processes like gene expression, DNA repair, and signal transduction. Further research on this interaction could provide valuable insights into PRMT3's function and potentially lead to the development of novel therapeutic agents targeting PRMT3-related diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。